4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The mode of action is likely dependent on the specific targets and the functional groups present on the benzimidazole scaffold.
Biochemical Pathways
These could include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infection, microbial growth, and inflammation .
Preparation Methods
The synthesis of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by cyclization with a suitable reagent to introduce the pyrrolidinone ring . Reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or anhydrous aluminum chloride . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:
2-(4-aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
1,4-bis(1H-benzimidazol-2-yl)benzene: Exhibits unique structural properties and is used in the synthesis of coordination polymers.
2-substituted benzimidazoles: These compounds have diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties.
The uniqueness of this compound lies in its combined benzimidazole and pyrrolidinone structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWYHQAUXNGBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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